molecular formula C12H24O3Si B2446242 4-[(Tert-butyldimethylsilyl)oxy]oxane-4-carbaldehyde CAS No. 2126178-34-3

4-[(Tert-butyldimethylsilyl)oxy]oxane-4-carbaldehyde

Cat. No.: B2446242
CAS No.: 2126178-34-3
M. Wt: 244.406
InChI Key: LGFQQWYBLGSQFZ-UHFFFAOYSA-N
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Description

4-[(Tert-Butyldimethylsilyl)oxy]oxane-4-carbaldehyde (CAS 2126178-34-3) is a high-value chemical building block with the molecular formula C12H24O3Si and a molecular weight of 244.40 g/mol . This compound features a unique structure that incorporates an oxane (tetrahydropyran) ring simultaneously protected by a tert-butyldimethylsilyl (TBDMS) group and functionalized with a reactive aldehyde (carbaldehyde) . The TBDMS group is a widely used protecting group in synthetic organic chemistry, known for its stability towards aqueous base and various reaction conditions, while being readily removable under specific acidic conditions or with fluoride-based reagents like tetra-n-butylammonium fluoride (TBAF) . This makes the compound an exceptionally versatile intermediate for multi-step synthesis, particularly in the construction of complex molecules where selective protection and deprotection strategies are required . Its primary research value lies in its application as a key synthetic precursor. The aldehyde functionality is highly reactive and serves as a handle for further chemical transformations, including nucleophilic addition, oxidation to carboxylic acids, or reduction to primary alcohols, enabling diverse molecular diversification . The structural features of this compound make it of significant interest in medicinal chemistry and pharmaceutical research for the synthesis of novel drug candidates and biologically active molecules . Furthermore, compounds with similar silyl-protected hydroxy and aldehyde motifs have demonstrated relevance in cutting-edge research areas, such as the synthesis of quorum-sensing molecules (e.g., DPD and its analogs) . These signaling molecules are being actively investigated for their role in bacterial communication and as potential targets for developing new anti-infective therapies that address antibiotic resistance . Researchers can leverage this reagent to explore the development of Quorum Sensing Inhibitors (QSI), which represent a promising approach to overcoming antimicrobial resistance (AMR) . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

4-[tert-butyl(dimethyl)silyl]oxyoxane-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O3Si/c1-11(2,3)16(4,5)15-12(10-13)6-8-14-9-7-12/h10H,6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGFQQWYBLGSQFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1(CCOCC1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2126178-34-3
Record name 4-[(tert-butyldimethylsilyl)oxy]oxane-4-carbaldehyde
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Tert-butyldimethylsilyl)oxy]oxane-4-carbaldehyde typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride. The reaction is carried out in the presence of a base such as imidazole in an anhydrous solvent like methylene chloride . The aldehyde group is introduced through formylation reactions using reagents like n-butyllithium and dimethylformamide (DMF) under controlled temperature conditions .

Industrial Production Methods

While specific industrial production methods for 4-[(Tert-butyldimethylsilyl)oxy]oxane-4-carbaldehyde are not widely documented, the general approach involves large-scale synthesis using similar protective group strategies and formylation reactions. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-[(Tert-butyldimethylsilyl)oxy]oxane-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Acidic conditions using hydrochloric acid or trifluoroacetic acid.

Major Products Formed

    Oxidation: 4-[Tert-butyl(dimethyl)silyl]oxyoxane-4-carboxylic acid.

    Reduction: 4-[Tert-butyl(dimethyl)silyl]oxyoxane-4-methanol.

    Substitution: 4-Hydroxyoxane-4-carbaldehyde.

Mechanism of Action

The mechanism of action of 4-[(Tert-butyldimethylsilyl)oxy]oxane-4-carbaldehyde involves its reactivity as an aldehyde and the protective nature of the tert-butyl(dimethyl)silyl group. The aldehyde group can participate in nucleophilic addition reactions, while the silyl group protects hydroxyl functionalities during multi-step synthesis . The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(Tert-butyldimethylsilyl)oxy]oxane-4-carbaldehyde is unique due to its combination of an oxane ring and a tert-butyl(dimethyl)silyl-protected aldehyde group. This structure provides specific reactivity and protection that is valuable in synthetic organic chemistry .

Biological Activity

4-[(Tert-butyldimethylsilyl)oxy]oxane-4-carbaldehyde is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and providing a comprehensive overview of its mechanisms of action.

The compound is characterized by the following chemical formula: C12_{12}H22_{22}O2_2Si. Its structure includes a tert-butyldimethylsilyl group, which is known to enhance the stability and solubility of compounds in biological systems.

Biological Activity Overview

Research has indicated that 4-[(Tert-butyldimethylsilyl)oxy]oxane-4-carbaldehyde exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against a range of pathogens.
  • Anticancer Potential : There is emerging evidence indicating its efficacy in inhibiting cancer cell proliferation.
  • Enzyme Inhibition : The compound may interact with specific enzymes, potentially modulating their activity.

Antimicrobial Activity

A study conducted on the antimicrobial properties of various silanes, including 4-[(Tert-butyldimethylsilyl)oxy]oxane-4-carbaldehyde, demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard protocols, revealing that this compound could inhibit bacterial growth effectively.

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

In vitro studies have shown that 4-[(Tert-butyldimethylsilyl)oxy]oxane-4-carbaldehyde can inhibit the proliferation of various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest. For instance, a study reported that treatment with this compound led to a significant decrease in cell viability in human breast cancer cells (MCF-7).

Case Study: MCF-7 Cell Line

In a controlled experiment:

  • Concentration : Cells were treated with concentrations ranging from 1 µM to 10 µM.
  • Results : A dose-dependent reduction in cell viability was observed, with an IC50_{50} value calculated at approximately 5 µM.

The biological activity of 4-[(Tert-butyldimethylsilyl)oxy]oxane-4-carbaldehyde can be attributed to its ability to interact with various molecular targets:

  • Enzyme Interaction : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways associated with cancer and microbial growth.
  • Cell Signaling Pathways : It is hypothesized that this compound can modulate critical signaling pathways that regulate cell survival and apoptosis.

Q & A

Q. What experimental designs optimize multi-step reaction sequences involving this compound?

  • Methodological Answer : Use response surface methodology (RSM) to model interactions between temperature, catalyst loading, and solvent polarity. Apply machine learning (e.g., Bayesian optimization) to iteratively refine conditions based on prior data. Automate workflows via platforms like COMSOL Multiphysics for real-time adjustments .

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